2-Chloro-N-pyrimidin-4-yl-acetamide

Descripción

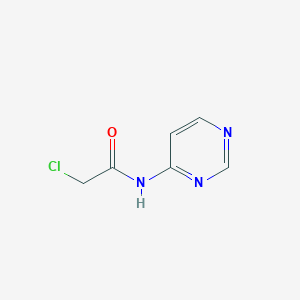

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H6ClN3O |

|---|---|

Peso molecular |

171.58 g/mol |

Nombre IUPAC |

2-chloro-N-pyrimidin-4-ylacetamide |

InChI |

InChI=1S/C6H6ClN3O/c7-3-6(11)10-5-1-2-8-4-9-5/h1-2,4H,3H2,(H,8,9,10,11) |

Clave InChI |

SYJXKZOXACDVPS-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=CN=C1NC(=O)CCl |

Origen del producto |

United States |

Reaction Mechanisms and Transformational Chemistry of 2 Chloro N Pyrimidin 4 Yl Acetamide

Nucleophilic Substitution Reactions of the Alpha-Chloro Group

The chlorine atom attached to the carbon alpha to the carbonyl group in 2-Chloro-N-pyrimidin-4-yl-acetamide is readily displaced by a range of nucleophiles. This susceptibility to nucleophilic attack is a cornerstone of its synthetic utility. The electron-withdrawing nature of the adjacent carbonyl group and the pyrimidine (B1678525) ring enhances the electrophilicity of the alpha-carbon, facilitating these substitution reactions. researchgate.net

Reactivity with Nitrogen-Based Nucleophiles (Amines, Hydrazines)

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, as well as hydrazines, is a well-established method for introducing new nitrogen-containing substituents. These reactions typically proceed via a standard SN2 mechanism, where the nitrogen atom of the nucleophile attacks the electrophilic alpha-carbon, leading to the displacement of the chloride ion.

The reaction with various amines, including aliphatic and aromatic amines, can be carried out under different conditions. Often, an excess of the amine is used to act as both the nucleophile and a base to neutralize the hydrochloric acid formed during the reaction. researchgate.netresearchgate.net Alternatively, an external base like triethylamine (B128534) or potassium carbonate can be employed. researchgate.netmdpi.com The choice of solvent can also influence the reaction, with polar aprotic solvents like dimethylformamide (DMF) being common. researchgate.net

Hydrazine (B178648) and its derivatives also react readily with the alpha-chloro group. These reactions are significant as the resulting products can serve as precursors for the synthesis of various heterocyclic compounds, including those containing triazole rings. nih.gov

Table 1: Examples of Nucleophilic Substitution with Nitrogen-Based Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type |

| Primary/Secondary Amines | Excess amine or base (e.g., triethylamine), solvent (e.g., THF, DMF) | N-substituted glycinamides |

| Hydrazine | Solvent (e.g., ethanol) | Hydrazinyl-acetamide derivatives |

| Anilines | Acidic conditions (e.g., HCl in water) | N-aryl glycinamides |

Reactivity with Sulfur-Based Nucleophiles (Thiols)

Sulfur-based nucleophiles, particularly thiols and their corresponding thiolates, are highly effective in displacing the alpha-chloro group of this compound. Thiolates, being strong nucleophiles, readily participate in SN2 reactions to form thioether linkages. msu.edu These reactions are often carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

The resulting thioether derivatives are valuable intermediates in their own right and can undergo further transformations. For instance, they can be key precursors in the synthesis of condensed heterocyclic systems containing a thiophene (B33073) or thiazole (B1198619) ring. researchgate.netnih.gov The reactivity of 2-sulfonylpyrimidines with thiol nucleophiles further highlights the utility of sulfur-based reactions in creating S-arylated products. acs.org

Table 2: Examples of Nucleophilic Substitution with Sulfur-Based Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type |

| Thiols (R-SH) | Base (e.g., NaH, K2CO3), solvent (e.g., DMF) | 2-(Alkyl/Arylthio)-N-pyrimidin-4-yl-acetamides |

| Thiolate anions (RS⁻) | Pre-formed or in situ generated | 2-(Alkyl/Arylthio)-N-pyrimidin-4-yl-acetamides |

Reactivity with Oxygen-Based Nucleophiles (Alkoxides)

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also displace the alpha-chloro atom. These reactions are typically performed under basic conditions to generate the more nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol. The products of these reactions are alpha-alkoxy or alpha-aryloxy acetamides. researchgate.netcardiff.ac.uk

While oxygen nucleophiles are generally less reactive than their sulfur counterparts in this context, the reactions can be driven to completion, often by using a strong base and an appropriate solvent. msu.edu These ether derivatives can be important intermediates for synthesizing more complex molecules.

Table 3: Examples of Nucleophilic Substitution with Oxygen-Based Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type |

| Alkoxides (RO⁻) | Alcohol (ROH) and a base (e.g., NaH) | 2-Alkoxy-N-pyrimidin-4-yl-acetamides |

| Phenoxides (ArO⁻) | Phenol (ArOH) and a base (e.g., K2CO3) | 2-Aryloxy-N-pyrimidin-4-yl-acetamides |

Intramolecular Cyclization Reactions for Heterocyclic System Formation

A significant aspect of the chemistry of this compound and its derivatives is their propensity to undergo intramolecular cyclization reactions. These reactions are pivotal for the construction of various fused and non-fused heterocyclic systems, which are of great interest in medicinal chemistry and materials science.

Synthesis of Fused Pyrimidine Heterocycles

Derivatives of this compound, after undergoing initial nucleophilic substitution, can be designed to contain functional groups that facilitate subsequent intramolecular cyclization onto the pyrimidine ring. This strategy allows for the synthesis of a variety of fused pyrimidine systems. For example, if the nucleophile used in the initial substitution contains an appropriately positioned electrophilic or nucleophilic center, subsequent ring closure can occur. This can lead to the formation of bicyclic systems like pyrimido[1,6-a]pyrimidines or other related fused heterocycles. nih.gov The specific nature of the fused ring system depends on the structure of the initial nucleophile and the reaction conditions employed for the cyclization.

Formation of Oxadiazole and Triazoline Rings

The versatile nature of this compound extends to the formation of five-membered heterocyclic rings such as oxadiazoles (B1248032) and triazolines. The synthesis of 1,2,4-oxadiazoles often involves the reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime, which then undergoes cyclization with an acylating agent. nih.govnih.govbeilstein-journals.orgorganic-chemistry.org In the context of this compound, its derivatives can be manipulated to participate in such cyclization reactions.

For instance, a derivative where the chloroacetamide moiety has been converted to a group suitable for cyclization can lead to the formation of a 1,2,4-oxadiazole (B8745197) ring. nih.gov Similarly, the reaction of derivatives of this compound with reagents like azides can lead to the formation of triazoline rings through cycloaddition reactions. The formation of 1,2,4-triazoles can be achieved from hydrazine derivatives, which can be synthesized from this compound. nih.gov

Generation of Thiazole and Pyrazole (B372694) Derivatives

The α-chloroacetyl group is a key synthon for the construction of five-membered heterocyclic rings such as thiazoles and pyrazoles.

Thiazole Derivatives: The Hantzsch thiazole synthesis is a well-established method for the formation of a thiazole ring, which involves the reaction of an α-haloketone or a related electrophile with a thioamide. youtube.com In the case of this compound, the reactive C-Cl bond makes it a suitable substrate for this type of cyclocondensation. The reaction with a thioamide, such as thiourea, would proceed via an initial S-alkylation, where the sulfur atom of the thioamide displaces the chloride. This is followed by an intramolecular cyclization, where the nitrogen of the thioamide attacks the carbonyl carbon of the acetamide (B32628), and subsequent dehydration to form the aromatic thiazole ring. The resulting structure would be a 2-amino-thiazole derivative attached to the pyrimidin-4-yl-amino moiety. youtube.com

Table 1: Illustrative Reaction Conditions for Thiazole Synthesis (Note: This table is illustrative as specific experimental data for this compound was not found in the reviewed literature.)

| Reactant | Solvent | Base | Temperature (°C) | Product Type |

|---|---|---|---|---|

| Thiourea | Ethanol | None | Reflux | 2-Amino-N-(pyrimidin-4-yl)thiazol-4(5H)-one derivative |

Pyrazole Derivatives: The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. mdpi.comnih.govhilarispublisher.com However, α-chloro amides can also be utilized as precursors. One potential pathway for forming a pyrazole derivative from this compound would involve a reaction with hydrazine. The initial step would be the displacement of the chloride by hydrazine to form a hydrazinyl-acetamide intermediate. A subsequent intramolecular cyclization, potentially under acidic or basic conditions to facilitate dehydration, could lead to a pyrazolinone ring system. Alternatively, the chloroacetamide can act as an alkylating agent for a pre-formed pyrazole ring. For instance, a pyrazole can be N-alkylated by this compound under basic conditions, linking the pyrimidin-4-yl-acetamide moiety to the pyrazole nitrogen. nih.gov

Table 2: Potential Reactants for Pyrazole Derivative Synthesis (Note: This table is illustrative as specific experimental data for this compound was not found in the reviewed literature.)

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Hydrazine Hydrate | Pyrazolinone derivative |

Oxidation and Reduction Chemistry

The pyrimidine ring is generally resistant to oxidation, but strong oxidizing agents can lead to the formation of N-oxides or ring-opened products under harsh conditions. The chloroacetamide side chain is also relatively stable to common oxidizing agents.

Reduction of the pyrimidine ring is possible, for example, through catalytic hydrogenation, which would yield di- or tetrahydropyrimidine (B8763341) derivatives. This process, however, often requires high pressure and temperature. The chloroacetamide group can undergo reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom. This can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation with a palladium catalyst.

Hydrolytic Stability and Degradation Mechanisms

The hydrolytic stability of this compound is a critical parameter, particularly in aqueous environments. Hydrolysis can occur at the amide bond, leading to the formation of 4-aminopyrimidine (B60600) and chloroacetic acid. The stability is highly dependent on the pH of the solution.

Acid-Catalyzed Hydrolysis Investigations

Specific studies on the acid-catalyzed hydrolysis of this compound have not been identified in the literature. Generally, under acidic conditions, the amide bond can be cleaved. The mechanism typically involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to yield the carboxylic acid (chloroacetic acid) and the protonated amine (4-aminopyrimidine). The presence of the electron-withdrawing pyrimidine ring may influence the rate of hydrolysis. nih.gov

Base-Catalyzed Hydrolysis Investigations

Similarly, detailed investigations into the base-catalyzed hydrolysis of this specific compound are not available. In general, base-catalyzed hydrolysis of amides proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then expels the amine as an anion (or its conjugate acid after proton exchange) to give the carboxylate salt. The rate of this reaction is dependent on the concentration of the hydroxide ions. It is a significant degradation pathway for amide-containing compounds in alkaline environments. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thiazole |

| Pyrazole |

| Thiourea |

| Hydrazine |

| 4-aminopyrimidine |

| Chloroacetic acid |

| N-pyrimidinyl-chloroacetamide |

| Pyrazolinone |

| N-oxides |

| Dihydropyrimidine |

| Tetrahydropyrimidine |

| Zinc |

Structural Characterization and Advanced Analytical Techniques

X-ray Crystallography for Solid-State Structure Determination

Specific details regarding the intermolecular forces, such as hydrogen bonding or π-stacking, that govern the crystal packing of 2-Chloro-N-pyrimidin-4-yl-acetamide have not been reported.

There is no available crystallographic data to resolve any potential stereochemical ambiguities in the solid-state structure of this compound.

High-Resolution Spectroscopic Methods

Experimentally determined and assigned ¹H and ¹³C NMR chemical shifts for this compound are not present in the surveyed scientific databases and publications. Consequently, a data table of these values cannot be generated.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis:There is a lack of specific mass spectrometry data, including the molecular ion peak and the detailed fragmentation pattern for this compound. This information is vital for confirming the molecular weight and for deducing the structural components of the molecule by analyzing how it breaks apart under ionization. Predicted data for a positional isomer, 2-chloro-N-pyrimidin-2-yl-acetamide, is available but cannot be used to accurately describe the fragmentation of the target compound.

Due to these significant gaps in the available scientific data, the generation of a scientifically accurate and detailed article that strictly adheres to the requested outline is not feasible. The creation of such an article would necessitate either the use of data for different compounds, which would violate the core requirement of focusing solely on this compound, or the fabrication of data, which is scientifically unsound. Further experimental or computational research on this specific compound is required to provide the necessary information for a comprehensive analytical review.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculation Methodologies

The theoretical examination of 2-Chloro-N-pyrimidin-4-yl-acetamide relies on a suite of sophisticated quantum chemical methods. These computational tools allow for the detailed analysis of the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For molecules like this compound, DFT methods are extensively used to predict a wide range of properties. The B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals, is particularly popular and has been successfully applied to the study of similar pyrimidine (B1678525) and acetamide (B32628) derivatives. tandfonline.comnih.gov

DFT calculations, particularly with the B3LYP functional, are instrumental in optimizing the molecular geometry, predicting vibrational frequencies, and calculating electronic properties such as molecular orbital energies. nih.gov These calculations are typically performed with a basis set, such as 6-311G(d,p), which provides a flexible description of the electron distribution around the atoms. The choice of the B3LYP functional is often validated by its ability to reproduce experimental data for related systems where available.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a starting point for more advanced calculations. While it is less accurate than modern DFT methods due to its neglect of electron correlation, it remains a valuable tool for providing a qualitative understanding of electronic structure. nih.gov In the context of this compound, HF calculations can be used to obtain an initial approximation of the molecular geometry and electronic wavefunction. Comparing HF results with those from DFT can highlight the importance of electron correlation effects on the molecule's properties. nih.gov

For studying the behavior of this compound in a complex environment, such as in solution or within a biological system, Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) modeling is a powerful approach. This multiscale technique treats the chemically active part of the system (the solute, this compound) with a high-level quantum mechanics method like DFT or HF, while the surrounding environment (the solvent or protein) is described using a more computationally efficient molecular mechanics force field. This approach allows for the investigation of environmental effects on the molecule's structure and reactivity, which would be computationally prohibitive with a full QM treatment of the entire system.

Electronic Structure and Molecular Geometry Optimization

A primary goal of computational studies on this compound is to determine its most stable three-dimensional structure and to understand the distribution of its electrons, which dictates its chemical reactivity.

Table 1: Predicted Bond Lengths (Å) for this compound (Note: These are representative values and may not correspond to actual experimental data.)

| Bond | Predicted Length (Å) |

| C-Cl | 1.78 |

| C=O | 1.23 |

| N-H | 1.01 |

| C-N (amide) | 1.36 |

| C-C (acetyl) | 1.52 |

| C-N (pyrimidine) | 1.34 |

Table 2: Predicted Bond Angles (°) for this compound (Note: These are representative values and may not correspond to actual experimental data.)

| Angle | Predicted Angle (°) |

| O=C-N | 122.5 |

| C-N-H | 120.0 |

| Cl-C-C | 111.8 |

| C-C-N (amide) | 115.3 |

| N-C-N (pyrimidine) | 126.7 |

Table 3: Predicted Dihedral Angles (°) for this compound (Note: These are representative values and may not correspond to actual experimental data.)

| Dihedral Angle | Predicted Angle (°) |

| O=C-N-C (pyrimidine) | 175.0 |

| Cl-C-C=O | -15.0 |

| H-N-C=O | 5.0 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. nih.gov

Computational methods provide direct access to the energies and spatial distributions of these frontier orbitals. For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the amide nitrogen, which are electron-rich regions. The LUMO, on the other hand, is likely to be distributed over the carbonyl group and the chloroacetyl moiety, which are electron-deficient centers. The calculated HOMO-LUMO gap can be used to predict the molecule's electronic transitions and its potential as a reactant in various chemical transformations. nih.govaimspress.comresearchgate.net

Table 4: Predicted Frontier Molecular Orbital Energies and Gap (eV) for this compound (Note: These are representative values calculated at the B3LYP/6-311G(d,p) level of theory and may not correspond to actual experimental data.)

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Molecular Electrostatic Potential (MEP) Surface Analysis

Detailed Molecular Electrostatic Potential (MEP) surface analyses for this compound are not available in publicly accessible scientific literature. This type of analysis, which is crucial for understanding the electronic distribution and predicting the reactive sites of a molecule, has not been the subject of dedicated computational studies for this specific compound. An MEP analysis would typically reveal regions of negative potential, likely around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the acetamide group, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions, expected near the hydrogen atoms, would indicate sites for nucleophilic attack. However, without specific computational studies, any detailed description of the MEP surface of this compound remains speculative.

Natural Bond Orbital (NBO) and Charge Distribution Analysis

There are no published research articles that provide a Natural Bond Orbital (NBO) analysis or a detailed charge distribution study for this compound. NBO analysis is a powerful tool to investigate charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. For this compound, such an analysis would provide quantitative insights into the delocalization of electron density between the pyrimidine ring and the acetamide substituent. It would also clarify the nature of the C-Cl bond and the amide linkage. A study on a related compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro-phenyl)acetamide, did employ NBO analysis to understand intermolecular hydrogen bonding. However, the specific charge distribution and orbital interactions for this compound have not been computationally investigated and reported.

Simulation and Prediction of Spectroscopic Data

Theoretical Vibrational Frequencies (IR, Raman)

Specific theoretical calculations of the infrared (IR) and Raman vibrational frequencies for this compound are not found in the available scientific literature. Such calculations, typically performed using Density Functional Theory (DFT) methods, are essential for the accurate assignment of experimental vibrational spectra. While experimental spectroscopic data may exist in certain databases, the corresponding theoretical studies that would allow for a detailed mode-by-mode analysis of the vibrational frequencies of this compound have not been published. For comparison, computational studies on other acetamide and pyrimidine derivatives have been conducted to assign their vibrational spectra.

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shifts

There are no published studies reporting the theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound using the Gauge-Including Atomic Orbital (GIAO) method. This computational technique is the standard for predicting the NMR spectra of molecules, providing valuable information for structural elucidation. While experimental NMR data for related compounds might be available, the specific GIAO calculations that would predict the ¹H and ¹³C NMR chemical shifts of this compound and offer a deeper understanding of its electronic structure are absent from the scientific literature. A study on 2-phenyl-N-(pyrazin-2-yl)acetamide did utilize GIAO calculations to compare with experimental NMR data, highlighting the utility of this method.

Global Reactivity Descriptors and Chemical Property Prediction

Electronegativity and Chemical Hardness/Softness

No dedicated computational studies on the global reactivity descriptors, such as electronegativity and chemical hardness/softness, of this compound have been found in the scientific literature. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity and stability of a molecule. Calculations for other pyrimidine derivatives have been performed to understand their reactivity profiles, but this specific information for this compound is not available.

Electrophilicity Index

A quantitative determination of the electrophilicity index for this compound would require specific DFT calculations. Such a study would involve the optimization of the molecular geometry and the calculation of the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to derive the electronic chemical potential and chemical hardness, from which the electrophilicity index is calculated.

| Conceptual DFT Properties (Illustrative for a Generic Pyrimidine Derivative) | |

| Property | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| Electronic Chemical Potential (μ) | A measure of the escaping tendency of electrons from a system |

| Chemical Hardness (η) | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | Propensity of the molecule to accept electrons |

This table illustrates the type of data that would be generated from a computational study to determine the electrophilicity index. Specific values for this compound are not available in the cited literature.

Computational Elucidation of Reaction Mechanisms and Transition States

The computational modeling of reaction mechanisms provides a detailed, step-by-step understanding of how chemical transformations occur, including the characterization of transient species like transition states. For this compound, a key reaction of interest would be the nucleophilic aromatic substitution (SNAr) at the C4 position of the pyrimidine ring, where the chlorine atom is displaced.

While specific computational studies detailing the reaction mechanisms and transition states for this compound are not found in the reviewed literature, general principles from computational studies on related chloropyrimidines can be inferred. Theoretical investigations into the SNAr reactions of chloropyrimidines typically explore the potential energy surface of the reaction. This involves calculating the energies of the reactants, intermediates, transition states, and products.

A computational study on the reaction of this compound with a nucleophile would likely investigate the formation of a Meisenheimer complex, a key intermediate in many SNAr reactions. The calculations would aim to determine the activation energy barrier for the formation of this intermediate and for the subsequent expulsion of the chloride ion. The geometry of the transition state, including bond lengths and angles of the forming and breaking bonds, would be a critical output of such a study.

| Parameters from a Theoretical Reaction Mechanism Study (Hypothetical) | |

| Parameter | Description |

| Reactant Geometry | Optimized 3D structure of this compound and the nucleophile |

| Transition State (TS) Geometry | The geometry at the highest point on the reaction coordinate |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur |

| Reaction Energy (ΔE) | The overall energy change from reactants to products |

| Imaginary Frequency | A vibrational mode with a negative frequency, characteristic of a transition state |

This table represents the kind of detailed data that would be obtained from a computational investigation into the reaction mechanisms of this compound. Such specific data is not available in the public domain based on the conducted searches.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Role as a Versatile Synthetic Scaffold and Building Block

The utility of 2-Chloro-N-pyrimidin-4-yl-acetamide as a building block stems from the distinct reactivity of its components. The chlorine atom on the acetyl group is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the straightforward introduction of various functional groups. Concurrently, the pyrimidine (B1678525) ring can participate in a range of chemical reactions, further adding to the compound's versatility.

This compound is a key intermediate in the generation of diverse libraries of heterocyclic compounds. The reactive chloroacetamide moiety is particularly useful for this purpose. N-Aryl 2-chloroacetamides are recognized as versatile reagents for creating a variety of heterocyclic systems, including imidazoles, pyrroles, and thiophenes, through reactions where the chlorine atom is displaced by a nucleophile, often followed by an intramolecular cyclization. researchgate.net

The synthesis of thieno[2,3-b]pyridine (B153569) derivatives, for example, has been achieved by reacting 2-mercaptonicotinonitrile (B1308631) derivatives with chloroacetyl compounds. nih.gov This type of reaction highlights how the chloroacetamide group can be used to build fused ring systems. Similarly, derivatives of this compound can be employed in the synthesis of complex polyheterocyclic structures. For instance, the general reactivity of chloroacetamides allows for their use in creating fused-pyrimidine scaffolds, which are of significant interest due to their potential therapeutic properties. ajchem-a.com

The following table summarizes examples of heterocyclic systems synthesized from chloroacetamide precursors.

| Precursor Type | Reagents/Conditions | Resulting Heterocycle |

| N-Aryl Chloroacetamide | Nucleophiles (O, N, S) | Imidazole, Pyrrole, Thiazolidin-4-one |

| Chloroacetyl derivative | 2-Mercaptonicotinonitrile | Thieno[2,3-b]pyridine |

| Dichloro derivative | Primary amines, Phenyl hydrazine (B178648) | Fused Pyrazolo-pyrido-pyrimidine systems |

Beyond the synthesis of individual heterocyclic rings, this compound and its analogues serve as crucial intermediates in the assembly of more intricate molecular architectures. The amide linkage within these molecules is a common feature in many industrial materials and pharmaceuticals. nih.gov The step-wise modification of the chloroacetamide group, followed by reactions involving the pyrimidine ring, allows for the construction of complex, multi-functionalized molecules.

For example, N-substituted chloroacetamides are used to synthesize 2-(pyridin-3-yloxy)acetamides through the alkylation of hydroxypyridines. researchgate.net In another instance, 2-thio-4,6-dimethylpyrimidine can be reacted with a chloroacetamide derivative to form 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide, a molecule that connects two different heterocyclic rings through a thioether linkage. nih.gov Research has also shown the synthesis of bis-pyrimidine acetamides, where two pyrimidine units are linked together, starting from chalcone (B49325) precursors which are then cyclized and reacted with chloroacetamide. nih.govnih.gov These examples demonstrate the role of chloroacetamide derivatives as key components in building larger, polycyclic, and multi-component molecular systems.

Contributions to Advanced Materials and Catalysis

The functional groups present in this compound—the amide, the pyrimidine ring, and the reactive alkyl chloride—suggest its potential for applications in materials science and catalysis. These groups can impart specific properties to polymers, act as coordination sites for metal catalysts, and direct the self-assembly of molecules in the solid state.

While the direct polymerization of this compound is not widely documented, the reactivity of the chloroacetamide group makes it a candidate for the modification of existing polymers. researchgate.net The chlorine atom can be substituted by nucleophilic groups on a polymer backbone, allowing for the grafting of the pyrimidinyl-acetamide moiety onto the material. This could be used to alter the surface properties, solubility, or biological interactions of the polymer. Furthermore, the synthesis of larger molecules like bis-pyrimidine acetamides demonstrates that the core structure can be incorporated into more extended molecular frameworks, suggesting a potential role as a monomer or cross-linking agent in the development of specialized polymers. nih.gov

The pyrimidine ring and the amide group both contain nitrogen and oxygen atoms with lone pairs of electrons, which are essential features for coordinating to metal ions. In principle, this compound could act as a ligand for transition metals. Pyrazolopyrimidine scaffolds, which are structurally related, have been investigated as ligands, although primarily in a biological context for protein binding rather than for transition-metal catalysis. nih.gov The specific application of this compound as a ligand in transition-metal catalysis is not extensively reported in the scientific literature. More complex molecular designs are typically employed to create effective and selective catalysts.

The field of crystal engineering focuses on designing and controlling the assembly of molecules in the solid state to form ordered structures with specific properties. rsc.org this compound possesses key functional groups that can direct its self-assembly through specific intermolecular interactions. The amide group, with its N-H donor and C=O acceptor sites, is a powerful and reliable motif for forming hydrogen bonds.

Studies on related N-substituted chloroacetamides have shown that these molecules frequently form infinite chains or tapes in the solid state through intermolecular N-H···O hydrogen bonds. researchgate.netresearchgate.netresearchgate.net In addition to this primary interaction, the nitrogen atoms of the pyrimidine ring can also act as hydrogen bond acceptors. For instance, the crystal structure of 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide reveals the formation of centrosymmetric dimers through N-H···N hydrogen bonds involving a pyrimidine nitrogen. nih.gov The interplay of these different hydrogen bonding possibilities (N-H···O and N-H···N), along with other potential interactions like C-H···O or halogen bonds, makes this compound a promising candidate for the construction of predictable supramolecular architectures. core.ac.uk

The following table details the crystal data for a related N-arylacetamide, illustrating the typical formation of ordered structures in the solid state.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 2-Chloro-N-(4-hydroxyphenyl)acetamide researchgate.net | Monoclinic | P21 | N-H···O and O-H···O hydrogen bonds forming tapes |

| 2-Chloro-N-(4-fluorophenyl)acetamide researchgate.net | Monoclinic | Cc | N-H···O hydrogen bonds forming infinite chains |

| 2-Chloro-N-(4-nitrophenyl)acetamide researchgate.net | Orthorhombic | Pbca | N-H···O hydrogen bonds forming chains; Cl···O interactions |

Q & A

Q. What are the standard synthetic routes for 2-Chloro-N-pyrimidin-4-yl-acetamide, and how do reaction conditions influence yield?

The synthesis typically involves reacting pyrimidin-4-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Dichloromethane or tetrahydrofuran is commonly used as a solvent at 0–25°C to control exothermic reactions. Stoichiometric ratios (1:1.2 amine to chloroacetyl chloride) and slow addition of reagents minimize side products. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR confirm the acetamide structure (e.g., carbonyl resonance at ~167–170 ppm, pyrimidine protons at 8.3–8.8 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by area normalization).

- IR Spectroscopy : N–H stretching (~3250 cm) and C=O absorption (~1650 cm) confirm functional groups .

Q. How can nucleophilic substitution reactions be optimized for derivatization?

The chlorine atom undergoes substitution with amines or thiols under basic conditions (e.g., KCO in DMF at 60°C). Microwave-assisted synthesis (100°C, 30 min) enhances reaction efficiency. Monitoring via TLC and quenching with ice water prevents over-reaction. Yields >80% are achievable with 1.5 equivalents of nucleophiles .

Advanced Research Questions

Q. What methodologies resolve crystallographic data discrepancies in structural studies?

Single-crystal X-ray diffraction paired with SHELXL refinement (e.g., using anisotropic displacement parameters for non-H atoms) ensures accuracy. Hydrogen bonding networks (N–H···O, C–H···O) are modeled via riding coordinates. Twinning or disorder is addressed using the TWIN/BASF command in SHELX. High-resolution data (<1.0 Å) and R values <5% validate the structure .

Q. How do structural modifications impact biological activity in SAR studies?

Substituents on the pyrimidine ring (e.g., methyl, halogen) modulate interactions with biological targets. For example:

- Antimicrobial Activity : Electron-withdrawing groups (Cl, NO) enhance binding to bacterial enzymes.

- Anticancer Potential : Methyl groups improve lipophilicity, aiding cellular uptake. Computational docking (AutoDock Vina) and MD simulations (AMBER) predict binding affinities, validated via IC assays .

Q. What experimental strategies reconcile conflicting reports on hydrolysis pathways?

Contradictions in acidic vs. basic hydrolysis rates are addressed by:

- pH-Dependent Kinetics : Monitoring hydrolysis via UV-Vis (λ = 260 nm) under controlled buffer conditions (pH 2–12).

- Isotopic Labeling : -labeling tracks carboxylate formation in acidic media.

- DFT Calculations : B3LYP/6-31G(d) models identify transition states and activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.